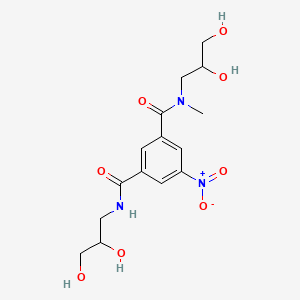![molecular formula C18H21N5O3S2 B14022005 {1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate CAS No. 57464-60-5](/img/structure/B14022005.png)
{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a purine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the purine base. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with the purine base, which can be facilitated by using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides.
Purine Analogs: Compounds with similar purine bases, such as adenine and guanine derivatives.
Uniqueness
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a purine base. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
特性
CAS番号 |
57464-60-5 |
|---|---|
分子式 |
C18H21N5O3S2 |
分子量 |
419.5 g/mol |
IUPAC名 |
[1-(6-methylsulfanylpurin-9-yl)pyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-5-7-15(8-6-13)28(24,25)26-10-14-4-3-9-22(14)23-12-21-16-17(23)19-11-20-18(16)27-2/h5-8,11-12,14H,3-4,9-10H2,1-2H3 |
InChIキー |
ZBOOZIUAXSETNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2N3C=NC4=C3N=CN=C4SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
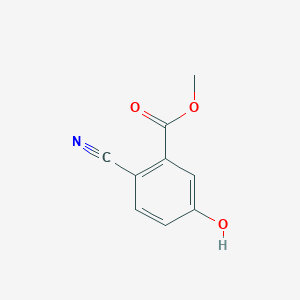
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
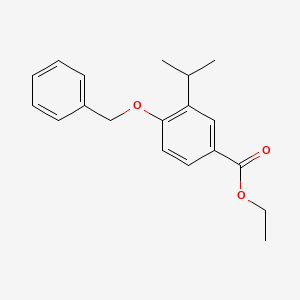

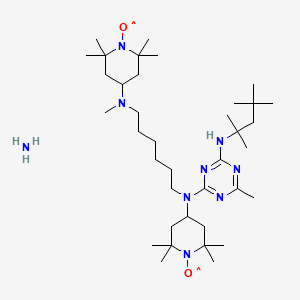
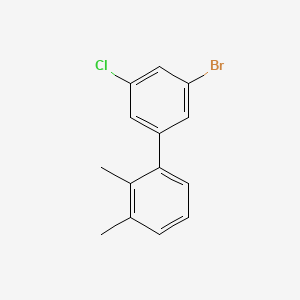
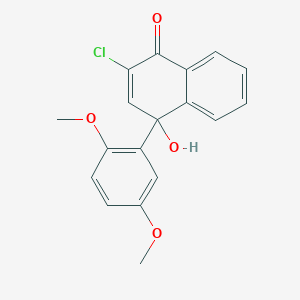



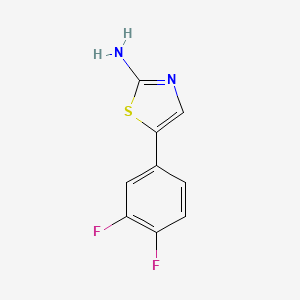
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
